N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S/c1-15-3-4-18(16(2)13-15)14-20-24-25-22(31-20)23-21(27)17-5-7-19(8-6-17)32(28,29)26-9-11-30-12-10-26/h3-8,13H,9-12,14H2,1-2H3,(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXJCIPXSMIDAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Oxadiazole Ring
Table 1: Key Substituents and Their Effects
Analysis :
- Cyclohexyl (Compound 52) increases hydrophobicity, which may limit solubility but enhance membrane penetration . Thiophene derivatives (Compound 25) introduce aromatic heterocycles, influencing electronic properties and binding affinity .
Variations in the Sulfamoyl/Benzamide Region
Table 2: Sulfamoyl Group Modifications
Analysis :
- The morpholinosulfonyl group in the target compound offers a rigid, polar structure conducive to binding enzyme active sites (e.g., HDACs or fungal sterol demethylases) . In contrast, alkylated sulfamoyl groups (e.g., butyl-ethyl in ) may reduce polarity, affecting solubility and off-target interactions.
Analysis :
- The target compound likely follows similar amide coupling protocols (General Procedures A/B) as in . Low yields in some analogues (e.g., 15% for Compound 6) highlight challenges in sterically hindered couplings, whereas electron-donating groups (e.g., methyl in Compound 52) improve efficiency .
Q & A
Q. Key considerations :
- Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) improve reaction efficiency .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures ≥95% purity .
- Yield optimization : Stepwise monitoring via TLC and adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio for coupling steps) .
Basic: Which spectroscopic techniques are most effective for confirming the compound’s structure?
Answer:
A combination of techniques is required:
- ¹H/¹³C NMR : Confirms proton environments (e.g., aromatic peaks at δ 7.2–8.1 ppm for benzamide, δ 3.5–4.0 ppm for morpholine) and carbon backbone .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, sulfonyl S=O at ~1350 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₂₅H₂₆N₄O₅S: 502.16 g/mol) .
- X-ray crystallography (if crystalline): Resolves stereoelectronic effects of the oxadiazole and sulfonyl groups .
Advanced: How to design experiments to assess its inhibitory activity against specific enzymes?
Answer:
Stepwise methodology :
Target selection : Prioritize enzymes with structural homology to known oxadiazole/sulfonamide targets (e.g., carbonic anhydrase, tyrosine kinases) .
In vitro assays :
- Fluorescence-based assays : Measure inhibition of enzyme activity (e.g., CA-II) using 4-nitrophenyl acetate as a substrate .
- Docking studies : Use AutoDock Vina to model interactions between the compound’s morpholinosulfonyl group and active-site residues .
Dose-response curves : Calculate IC₅₀ values with triplicate measurements to ensure reproducibility .
Data interpretation : Compare inhibition kinetics (e.g., competitive vs. non-competitive) with structurally similar compounds .
Advanced: How to resolve discrepancies in reported biological activity data across studies?
Answer:
Contradiction analysis framework :
Purity validation : Re-examine HPLC data (e.g., ≥98% purity thresholds) to rule out impurities influencing activity .
Assay conditions : Control variables like pH (e.g., 7.4 vs. 6.5), temperature (25°C vs. 37°C), and solvent (DMSO concentration ≤1%) .
Structural analogs : Compare activity of derivatives (e.g., replacing 2,4-dimethylbenzyl with chlorothiophene) to identify SAR trends .
Meta-analysis : Pool data from multiple studies using standardized metrics (e.g., logP, polar surface area) to identify outliers .
Example : Lower antimicrobial activity in one study may stem from differences in bacterial strain susceptibility or compound solubility .
Advanced: How to modify the compound to enhance solubility without compromising bioactivity?
Answer:
Strategies :
Functional group substitution :
- Replace 2,4-dimethylbenzyl with polar groups (e.g., pyridinyl) to improve aqueous solubility .
- Introduce PEGylated side chains on the morpholinosulfonyl moiety .
Salt formation : Prepare hydrochloride or sodium salts of the sulfonamide group .
Prodrug design : Mask the oxadiazole ring with ester groups hydrolyzed in vivo .
Q. Validation :
- LogP measurement : Use shake-flask method to assess partitioning (target logP <3 for improved solubility) .
- In vitro permeability : Caco-2 cell assays to ensure retained membrane penetration .
Advanced: What computational methods are suitable for predicting its metabolic stability?
Answer:
Methodology :
In silico tools :
- CYP450 inhibition prediction : Use Schrödinger’s QikProp to assess interactions with CYP3A4/2D6 .
- Metabolite identification : Employ GLORYx for phase I/II metabolism simulations, focusing on oxadiazole ring cleavage or sulfonamide oxidation .
In vitro validation :
- Microsomal stability assays : Incubate with rat liver microsomes and quantify parent compound via LC-MS/MS .
Key parameters : Half-life (t₁/₂ >60 min desirable) and intrinsic clearance (Clint <15 μL/min/mg) .
Advanced: How to investigate its mechanism of action when initial target identification is unclear?
Answer:
Experimental workflow :
Pull-down assays : Immobilize the compound on agarose beads to capture binding proteins from cell lysates .
CRISPR-Cas9 screening : Perform genome-wide knockout screens to identify genes whose loss confers resistance .
Transcriptomics : RNA-seq analysis of treated vs. untreated cells to pinpoint pathway dysregulation (e.g., apoptosis, oxidative stress) .
Thermal shift assays : Monitor protein denaturation to identify targets stabilizing the compound .
Case study : Similar oxadiazoles bind tubulin or inhibit topoisomerase II, providing hypotheses for validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
